molecular formula C11H26N2 B13943728 1,1-Dibutyl-2-propylhydrazine CAS No. 61699-88-5

1,1-Dibutyl-2-propylhydrazine

Cat. No.: B13943728
CAS No.: 61699-88-5
M. Wt: 186.34 g/mol
InChI Key: KOCQJMPHPKMWPA-UHFFFAOYSA-N
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Description

1,1-Dibutyl-2-propylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-2-propylhydrazine typically involves the reaction of butylhydrazine with propylhalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction without causing decomposition.

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether to dissolve the reactants and provide a medium for the reaction.

    Catalysts: Sometimes, catalysts like palladium or nickel complexes are used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-2-propylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibutyl-2-propylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-2-propylhydrazine: Similar in structure but with methyl groups instead of butyl groups.

    1,1-Dibutylhydrazine: Lacks the propyl group, making it less versatile in certain reactions.

    1,1-Dibutyl-2,2-dipropylhydrazine: Contains additional propyl groups, leading to different reactivity and applications.

Uniqueness

1,1-Dibutyl-2-propylhydrazine is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

CAS No.

61699-88-5

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

1,1-dibutyl-2-propylhydrazine

InChI

InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3

InChI Key

KOCQJMPHPKMWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)NCCC

Origin of Product

United States

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